molecular formula C14H11FN4O2S B5850174 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

Cat. No.: B5850174
M. Wt: 318.33 g/mol
InChI Key: HIDPUXQIPCYKOU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole is a tetrazole derivative featuring a sulfonylmethyl group attached to a 4-fluorophenyl ring and a phenyl substituent at the 1-position of the tetrazole core.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDPUXQIPCYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327086
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898653-16-2
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving an azide and a nitrile compound.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like .

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparison Metrics

Compound Name Core Structure Substituents Molecular Weight Notable Properties/Activities Reference
5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole Tetrazole 4-Fluorophenylsulfonylmethyl, Phenyl ~328 High polarity, potential bioactivity -
5-(4-Methyl-benzylsulfanyl)-1-phenyltetrazole Tetrazole 4-Methylbenzylsulfanyl, Phenyl 282.365 Moderate lipophilicity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole) Thiazole Dual fluorophenyl groups - Isostructural, tunable crystal packing
5-(4-Fluorophenyl)-3-naphthylpyrazole Pyrazole 4-Fluorophenyl, Naphthyl - Antimicrobial activity
Thiadiazole Schiff Base (5b) Thiadiazole 4-Fluorophenyl, thiophene - IC₅₀ = 1.28 µg/mL (MCF7)

Biological Activity

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : The tetrazole ring can be synthesized through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions using chlorosulfonic acid or sulfur trioxide.
  • Fluorination : The incorporation of the fluorophenyl moiety can be achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. It has shown moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In a comparative study, the compound exhibited an IC50 value indicating significant antibacterial efficacy, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) : It demonstrated strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
  • Urease : The compound showed promising urease inhibition, making it a candidate for treating infections caused by urease-producing bacteria.

The IC50 values for AChE inhibition ranged from 1.13 to 6.28 µM, significantly lower than the standard reference thiourea (IC50 = 21.25 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide functionality allows for effective binding to active sites on enzymes like AChE and urease.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or metabolic pathways, leading to cell death.

Case Studies

  • Study on Antibacterial Efficacy :
    • A recent study evaluated various tetrazole derivatives, including the fluorinated variant, against multiple bacterial strains. Results indicated that compounds with sulfonamide groups exhibited enhanced antimicrobial properties compared to their non-sulfonated counterparts .
  • Enzyme Inhibition Assessment :
    • In vitro assays demonstrated that this compound effectively inhibited AChE and urease enzymes, suggesting its potential as a therapeutic agent in managing conditions associated with these enzymes .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE1.13 - 6.28
Urease InhibitionUrease-producing bacteriaStrong

Q & A

Q. Q1. What are the established synthetic routes for 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole?

Methodological Answer: The compound is synthesized via multi-step protocols involving:

  • Sulfonamide linkage formation : Reaction of 1-phenyltetrazole derivatives with fluorinated sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Nucleophilic substitution : Use of LHMDS (lithium hexamethyldisilazide) and MgBr₂·OEt₂ to activate intermediates for alkylation or coupling reactions .
  • Purification : Recrystallization from 50% CH₂Cl₂/hexane yields white crystalline solids with >95% purity. Key characterization includes ¹H/¹³C/¹⁹F NMR and HRMS .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction conditions to mitigate competing side reactions during sulfonylmethylation?

Methodological Answer:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to enhance electrophilicity of sulfonyl groups and suppress hydrolysis.
  • Solvent polarity : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF, toluene). Evidence suggests CH₂Cl₂ minimizes byproduct formation .
  • Temperature control : Lower temperatures (0–5°C) reduce dimerization risks, while higher temperatures (40–50°C) accelerate coupling but may degrade sensitive intermediates .

Structural Characterization

Q. Q3. What advanced techniques resolve ambiguities in the stereoelectronic properties of the sulfonylmethyl group?

Methodological Answer:

  • X-ray crystallography : Determines bond angles and torsional strain between the tetrazole and fluorophenyl rings (e.g., dihedral angles reported in ).
  • ¹⁹F NMR : Detects electronic perturbations from fluorine’s inductive effects. Chemical shifts between −110 to −120 ppm confirm sulfonyl group orientation .
  • DFT calculations : Pair with experimental data to model electron density distribution and predict reactivity hotspots (e.g., sulfonyl oxygen nucleophilicity) .

Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • In vitro testing : Use microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) correlate with sulfonyl group hydrophobicity .
  • Structure-activity relationship (SAR) : Compare analogs with varying fluorophenyl substitutions (e.g., 4-chloro vs. 4-methyl) to isolate contributions of lipophilicity and hydrogen bonding .
  • Enzyme inhibition : Screen against fungal cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays, noting IC₅₀ values .

Reactivity and Mechanistic Studies

Q. Q5. What experimental approaches elucidate the role of fluorine in stabilizing reaction intermediates?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in deuterated solvents to identify rate-determining steps .
  • Trapping experiments : Use TEMPO or other radical scavengers to detect transient sulfonyl radicals during photochemical reactions .
  • Electrochemical analysis : Cyclic voltammetry quantifies the sulfonyl group’s electron-withdrawing effect on oxidation potentials .

Data Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

  • Purity validation : Re-examine source material purity via HPLC-MS; impurities like unreacted sulfonyl chlorides may skew bioactivity .
  • Assay standardization : Compare MIC protocols (e.g., agar diffusion vs. broth microdilution) to identify methodological biases .
  • Computational docking : Use AutoDock Vina to model compound-protein interactions, identifying steric clashes or binding pose variations across studies .

Advanced Applications

Q. Q7. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Coordination chemistry : Screen transition metals (e.g., Cu²⁺, Zn²⁺) for sulfonyl oxygen binding using UV-vis titration.
  • MOF synthesis : Solvothermal reactions in DMF/ethanol at 80–100°C, with BET surface area analysis to confirm porosity .
  • Catalytic testing : Evaluate MOF performance in Knoevenagel condensations, correlating activity with tetrazole’s Brønsted acidity .

Computational Modeling

Q. Q8. Which quantum mechanical parameters best predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Solvation free energy : Calculate via COSMO-RS to estimate membrane permeability .
  • pKa prediction : Use MarvinSketch or ACD/Labs to determine tetrazole ring acidity (predicted pKa ~4–5), influencing protonation states in vivo .
  • MD simulations : Simulate interaction with lipid bilayers (e.g., POPC membranes) to assess bioavailability .

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